molecular formula C19H19N3O B12908599 Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl- CAS No. 832676-92-3

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-

Cat. No.: B12908599
CAS No.: 832676-92-3
M. Wt: 305.4 g/mol
InChI Key: JJJNJXMVWHMCMK-UHFFFAOYSA-N
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Description

1-Phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes an imidazole ring fused to a quinazoline moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-aminobenzonitrile with a suitable aldehyde and a propylamine derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a Lewis acid like zinc chloride. The reaction mixture is heated to promote cyclization, leading to the formation of the desired imidazoquinazoline product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can be compared to other imidazoquinazoline derivatives, such as:

    2-Phenylimidazo[1,2-a]pyridine: Known for its anticancer properties.

    3-Phenylimidazo[1,2-b]pyridazine: Studied for its antimicrobial activity.

    4-Phenylimidazo[1,2-a]quinoline: Investigated for its anti-inflammatory effects.

The uniqueness of 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one lies in its specific substitution pattern and the resulting biological activities

Biological Activity

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article will delve into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Molecular Characteristics:

PropertyValue
CAS Number 832676-92-3
Molecular Formula C19H19N3O
Molecular Weight 305.4 g/mol
IUPAC Name 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one
InChI Key JJJNJXMVWHMCMK-UHFFFAOYSA-N

Antidiabetic Properties

Recent studies have highlighted the potential of imidazoquinazolines as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. A series of substituted imidazo[1,2-c]quinazolines demonstrated significant inhibitory activity against α-glucosidase with IC50 values ranging from 12.44 ± 0.38 μM to 273.28 ± 0.09 μM, outperforming the standard drug acarbose (IC50 = 750.0 ± 1.5 μM) .

Anti-inflammatory Effects

Quinazolinone derivatives have shown promise as anti-inflammatory agents. For instance, certain derivatives were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production in human cell lines. The compound G1 exhibited potent inhibition with minimal cytotoxic effects . This suggests that imidazoquinazolines may modulate inflammatory responses effectively.

Antiviral Activity

Imidazoquinazolines have also been evaluated for antiviral properties against influenza A virus. In vitro studies indicated that specific derivatives inhibited viral replication, highlighting their potential as antiviral agents .

The biological activity of imidazo[2,1-b]quinazolin-2(3H)-one primarily stems from its interaction with molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, blocking substrate access.
  • Receptor Interaction: It can modulate cellular signaling pathways by interacting with specific receptors.

These mechanisms contribute to its diverse pharmacological effects.

Case Studies and Research Findings

  • Inhibition of α-glucosidase:
    • A study synthesized various imidazoquinazolines and tested their inhibitory effects against α-glucosidase.
    • Results indicated a structure-activity relationship where substituents on the imidazole ring significantly influenced potency .
  • Anti-inflammatory activity:
    • Research demonstrated that certain imidazoquinazolines could inhibit LPS-induced TNF-α secretion in HL-60 cells.
    • The most potent derivative showed significant anti-inflammatory effects without notable cytotoxicity .
  • Antiviral efficacy:
    • Compounds were tested against influenza A virus in vitro, showing promising results in inhibiting viral growth .

Properties

CAS No.

832676-92-3

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one

InChI

InChI=1S/C19H19N3O/c1-2-8-17-18(23)22(15-10-4-3-5-11-15)19-20-16-12-7-6-9-14(16)13-21(17)19/h3-7,9-12,17H,2,8,13H2,1H3

InChI Key

JJJNJXMVWHMCMK-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C2=NC3=CC=CC=C3CN12)C4=CC=CC=C4

Origin of Product

United States

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